{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C15H16BrNO. It is a brominated aromatic amine, which features a bromine atom, a methylphenoxy group, and a methylamine group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl chloride to yield 4-bromo-2-(4-methylphenoxy)benzyl bromide. Finally, the benzyl bromide derivative is reacted with methylamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Shares the brominated phenol structure but lacks the methylamine group.
4-Bromo-2-(4-methylphenoxy)benzyl bromide: An intermediate in the synthesis of the target compound.
2-Bromo-4-methylphenol: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is unique due to the combination of its brominated aromatic ring, phenoxy group, and methylamine group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-[4-bromo-2-(4-methylphenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-3-7-14(8-4-11)18-15-9-13(16)6-5-12(15)10-17-2/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVFDPXTDKUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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